Cyanidin 3-galactoside

Description

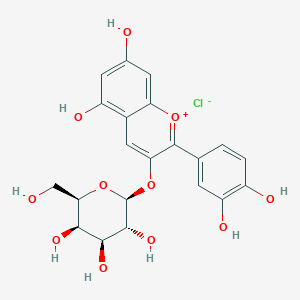

structure in first source

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17+,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMNONATNXDQJF-QSLGVYCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27661-36-5 | |

| Record name | Cyanidin 3-galactoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27661-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin 3-o-galactoside chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027661365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYANIDIN 3-GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC7L938Y12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyanidin 3-Galactoside: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin 3-galactoside, a prominent member of the anthocyanin family of flavonoids, is a water-soluble pigment responsible for the vibrant red, purple, and blue hues in a multitude of fruits and vegetables. Beyond its role as a natural colorant, this compound has garnered significant scientific interest for its potent biological activities, positioning it as a promising candidate for further investigation in the realms of functional foods and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on the underlying signaling pathways. Detailed experimental protocols are also provided to facilitate further research and application.

Chemical Identity and Structure

This compound, also known by synonyms such as Idaein and Ideain, consists of a cyanidin aglycone linked to a galactose sugar moiety at the C3 position.[1][2][3] The cationic flavylium core of the cyanidin structure is responsible for its characteristic color and reactivity.

The chemical structure of this compound is crucial to its biological function. The number and position of hydroxyl groups on the flavonoid backbone are key determinants of its antioxidant capacity and its ability to interact with cellular targets.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | (2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [4] |

| Synonyms | Idaein, Ideain, Cyanidin 3-O-galactoside, Cy3Gal | [2] |

| CAS Number | 27661-36-5 (Chloride form) | |

| Chemical Formula | C₂₁H₂₁O₁₁⁺ (Cation) / C₂₁H₂₁ClO₁₁ (Chloride) | |

| Molecular Weight | 449.38 g/mol (Cation) / 484.83 g/mol (Chloride) | |

| SMILES | C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O)O)O | |

| InChI | InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17+,18+,19-,21-;/m1./s1 |

Physicochemical Properties

The physical and chemical properties of this compound influence its stability, bioavailability, and experimental handling. It is typically encountered as a dark red to purple powder.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | Solid, powder, or crystals | |

| Color | Dark red to purple | |

| Solubility | Slightly soluble in water and methanol; described as highly water-soluble | |

| Melting Point | Not reported in available literature | |

| Stability | Sensitive to heat (>40°C), oxygen, and pH changes. Should be stored in the dark at low temperatures (e.g., -20°C). | |

| pKa (Strongest Acidic) | ~6.39 (Predicted) | |

| UV-Vis λmax | 528 nm (in methanol) |

Biological Activities and Signaling Pathways

This compound exhibits a wide array of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties. These activities translate into various health benefits, including neuroprotection, anticancer effects, antidiabetic properties, and cardiovascular protection.

Antioxidant Activity

This compound is a powerful antioxidant that can directly scavenge a variety of reactive oxygen species (ROS). Its mechanism of action also involves the upregulation of endogenous antioxidant defense systems.

Caption: Antioxidant mechanisms of this compound.

Neuroprotective Effects

Able to cross the blood-brain barrier, this compound exerts neuroprotective effects through multiple mechanisms. It has been shown to enhance neuronal signaling and plasticity by increasing levels of the neurotransmitter acetylcholine and the brain-derived neurotrophic factor (BDNF). The Akt signaling pathway is implicated in its neuroprotective actions.

References

The Biosynthesis of Cyanidin 3-Galactoside: A Technical Guide for Researchers

An in-depth exploration of the biochemical pathway, experimental analysis, and quantitative data related to the plant-based synthesis of cyanidin 3-galactoside.

Introduction

This compound is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in numerous flowers, fruits, and vegetables. Beyond its role as a natural colorant, this compound is of significant interest to researchers, scientists, and drug development professionals due to its potent antioxidant properties and potential health benefits. Understanding the intricate biosynthesis of this compound in plants is crucial for its targeted production, extraction, and utilization in various applications, from functional foods to pharmaceuticals. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailed experimental protocols for its analysis, and a summary of relevant quantitative data.

The Core Biosynthesis Pathway

The formation of this compound in plants is a multi-step enzymatic process that is a branch of the general flavonoid biosynthetic pathway. The pathway can be broadly divided into two major stages: the synthesis of the cyanidin aglycone and its subsequent glycosylation to form the final product.

Stage 1: Phenylpropanoid and Flavonoid Pathway to Cyanidin

The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL), converts L-phenylalanine into p-coumaroyl-CoA.

This intermediate then serves as a key substrate for the flavonoid pathway. Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is followed by the stereospecific cyclization of naringenin chalcone into naringenin, a reaction facilitated by Chalcone Isomerase (CHI).

Naringenin is then hydroxylated at the 3-position by Flavanone 3-Hydroxylase (F3H) to produce dihydrokaempferol. Dihydrokaempferol is a critical branch point. For the synthesis of cyanidin, it is first hydroxylated at the 3'-position by Flavonoid 3'-Hydroxylase (F3'H) to yield dihydroquercetin. Dihydroflavonol 4-Reductase (DFR) then reduces dihydroquercetin to leucocyanidin. Finally, Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX), catalyzes the oxidation of leucocyanidin to form the colored cyanidin aglycone.[1][2][3]

Stage 2: Glycosylation of Cyanidin

The final and committing step in the biosynthesis of this compound is the attachment of a galactose molecule to the 3-hydroxyl group of the cyanidin aglycone. This glycosylation reaction is catalyzed by a specific glycosyltransferase, namely UDP-galactose:flavonoid 3-O-galactosyltransferase (UFGalT), also referred to as cyanidin 3-O-galactosyltransferase.[4][5] This enzyme utilizes uridine diphosphate galactose (UDP-galactose) as the sugar donor. This enzymatic step is crucial as glycosylation significantly increases the stability and solubility of the anthocyanin molecule, allowing for its transport and storage in the plant cell's vacuole.

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in the Flavonoid Biosynthesis Pathway

| Enzyme | Substrate | Km (µM) | Vmax (activity unit) | Plant Source | Reference |

| PAL | L-Phenylalanine | 27 - 270 | Not reported | Various | |

| C4H | trans-Cinnamic acid | 0.61 - 40.68 | Not reported | Various | |

| CHS | p-Coumaroyl-CoA | 1.6 - 5.0 | Not reported | Various | |

| CHI | Naringenin Chalcone | 10 - 50 | Not reported | Various | |

| F3H | Naringenin | 5.5 - 20 | Not reported | Various | |

| DFR | Dihydroquercetin | 2.5 - 150 | Not reported | Various | |

| ANS | Leucocyanidin | Not reported | Not reported | Various | |

| UFGalT | Cyanidin | Not reported | Not reported | Mangifera indica | |

| UFGalT | UDP-Galactose | Not reported | Not reported | Mangifera indica |

Note: Enzyme kinetic data can vary significantly depending on the plant species, tissue type, and experimental conditions.

Table 2: Concentration of this compound in Various Plant Sources

| Plant Source | Common Name | This compound Content (mg/100g fresh weight) | Reference |

| Aronia melanocarpa | Chokeberry | 200 - 600 | |

| Vaccinium myrtillus | Bilberry | 100 - 400 | |

| Vaccinium macrocarpon | Cranberry | 25 - 100 | |

| Malus domestica | Apple (red peel) | 10 - 50 | |

| Fragaria × ananassa | Strawberry | 2 - 25 | |

| Rubus idaeus | Red Raspberry | 10 - 40 | |

| Solanum melongena | Eggplant (peel) | 5 - 75 |

Experimental Protocols

The accurate quantification and characterization of this compound require robust experimental protocols. The following sections detail the methodologies for extraction, quantification, and enzyme assays.

Extraction of this compound

A common method for extracting anthocyanins from plant material involves the use of acidified methanol.

Protocol:

-

Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.

-

Extraction Solvent: Prepare a solution of methanol acidified with 1% hydrochloric acid (v/v).

-

Extraction: Suspend the powdered plant material in the extraction solvent (e.g., 1:10 w/v).

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate cell disruption and extraction.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted anthocyanins.

-

Re-extraction: Repeat the extraction process with the pellet to ensure complete recovery.

-

Pooling and Filtration: Pool the supernatants and filter through a 0.45 µm syringe filter prior to analysis.

Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound.

Instrumentation:

-

HPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the compounds of interest. For example: 0-2 min, 5% B; 2-15 min, 5-40% B; 15-17 min, 40-95% B; 17-20 min, 95% B; followed by re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 449.1 -> 287.1).

-

Calibration: Use a certified reference standard of this compound to generate a calibration curve for quantification.

Enzyme Assay for UDP-galactose:flavonoid 3-O-galactosyltransferase (UFGalT)

This assay measures the activity of UFGalT by quantifying the formation of this compound.

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl2

-

1 mM Dithiothreitol (DTT)

-

2 mM UDP-galactose

-

100 µM Cyanidin chloride

-

Enzyme extract (protein concentration to be determined)

Protocol:

-

Pre-incubation: Pre-incubate the reaction mixture without the enzyme and cyanidin at 30°C for 5 minutes.

-

Initiation: Start the reaction by adding the enzyme extract and cyanidin.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding an equal volume of acidified methanol (1% HCl).

-

Analysis: Centrifuge the mixture to pellet any precipitate and analyze the supernatant by HPLC to quantify the amount of this compound produced.

-

Control: Run a parallel reaction without the enzyme extract as a negative control.

Conclusion

The biosynthesis of this compound is a well-defined pathway involving a series of enzymatic steps that are tightly regulated within the plant. This technical guide has provided a detailed overview of this pathway, from the initial precursor L-phenylalanine to the final glycosylated product. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the fields of plant biochemistry, natural product chemistry, and drug development. A thorough understanding of this biosynthetic route is fundamental for harnessing the potential of this compound in various scientific and industrial applications. Further research aimed at elucidating the complete kinetic profile of the biosynthetic enzymes and the intricate regulatory networks will undoubtedly pave the way for novel strategies to enhance the production of this valuable bioactive compound.

References

A Comprehensive Technical Guide to Cyanidin 3-Galactoside: Properties, Bioactivity, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyanidin 3-galactoside (C3G), also known as idaein, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in many fruits and vegetables.[1][2][3] Abundantly found in sources like chokeberries (Aronia melanocarpa), apples, and various berries, C3G is distinguished by its potent antioxidant and anti-inflammatory properties.[2][4] Its potential therapeutic applications have garnered significant interest in the scientific community, particularly in the fields of nutrition and drug development. This document provides an in-depth overview of the core physical and chemical characteristics of this compound, explores its mechanism of action in key signaling pathways, and details essential experimental protocols for its analysis.

Physical and Chemical Characteristics

This compound is structurally composed of a cyanidin aglycone linked to a galactose sugar moiety at the C3 position. This glycosylation enhances its stability compared to the aglycone form. The compound is typically supplied as a chloride salt to improve handling and stability.

Core Properties

A summary of the key quantitative and qualitative characteristics of this compound is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-chromen-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride | |

| Synonyms | Idaein, Ideain, Cyanidin 3-O-β-D-galactopyranoside | |

| Molecular Formula | C₂₁H₂₁ClO₁₁ (Chloride salt) | |

| Molecular Weight | 484.8 g/mol (Chloride salt) | |

| Appearance | Dark red to purple powder | |

| Purity (Typical) | ≥95% (HPLC) | |

| Solubility | Highly water-soluble; Slightly soluble in methanol | |

| Storage Conditions | Store in darkness at low temperatures (< -5°C) | |

| UV-Vis λmax (pH < 3) | ~520 nm | |

| ¹H NMR (CD₃OD, 600 MHz) | δ 8.82 (s,1H), 7.70 (s, 2H), 6.80 (d, J=1.2 Hz, 1H), 6.58 (d, J=1.8 Hz, 1H), 5.42 (d, J=7.8 Hz, 1H), 4.62(d, J=7.2 Hz, 1H), ... | |

| ¹³C NMR (CD₃OD, 150 MHz) | δ 170.4, 164.0, 159.2, 157.5, 155.8, 147.4, 145.6, 136.7, 128.3, 121.2, 118.3, 117.4, 113.3, 103.7, 103.3, 95.1, 78.8, ... |

Chemical Stability

The stability of this compound is critically influenced by environmental factors, primarily pH, temperature, and light.

-

pH: Like other anthocyanins, C3G's structure and color are pH-dependent. At a low pH (≤3), it exists predominantly as the stable, red-colored flavylium cation. As the pH increases, it undergoes structural transformations to a colorless carbinol pseudobase (around pH 5) and a blue/purple quinoidal base (pH 5.5-6.0). At neutral or alkaline pH, it is significantly less stable and prone to degradation.

-

Temperature: Elevated temperatures accelerate the degradation of C3G. It is particularly susceptible to heat in neutral solutions, where hydrolysis of the glycosidic bond and opening of the pyran ring can occur, leading to loss of color and bioactivity.

-

Light: Exposure to light, especially UV radiation, can induce photodegradation. Therefore, storage in dark conditions is essential to maintain its integrity.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological effects, with its anti-inflammatory and antioxidant activities being the most extensively studied. These properties are largely attributed to its ability to modulate key cellular signaling pathways.

Anti-Inflammatory Mechanism: Inhibition of the NF-κB Pathway

A primary mechanism for the anti-inflammatory effects of C3G is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

In an unstimulated cell, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. This compound has been shown to interfere with this cascade, primarily by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory response.

Experimental Protocols

Accurate quantification and analysis of this compound are essential for research and development. High-Performance Liquid Chromatography (HPLC) is the standard method for the separation, identification, and quantification of C3G in various matrices.

Protocol: Quantification of this compound by HPLC-UV/Vis

This protocol outlines a general method for analyzing C3G from a purified extract. Modifications to the mobile phase gradient and column may be necessary depending on the sample matrix and available equipment.

1. Objective: To quantify the concentration of this compound in an extract powder using reverse-phase HPLC with UV/Vis detection.

2. Materials and Reagents:

-

This compound chloride reference standard (>97% purity)

-

Aronia extract powder or other C3G-containing sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA), analytical grade

-

0.45 µm syringe filters (e.g., PTFE or PVDF)

3. Equipment:

-

HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Analytical balance

-

Sonicator

-

pH meter

4. Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 5% Formic Acid in HPLC-grade water.

-

Mobile Phase B: 100% HPLC-grade acetonitrile.

-

Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

-

-

Standard Preparation:

-

Accurately weigh approximately 5.0 mg of the C3G reference standard.

-

Dissolve in Mobile Phase A to make a 10.0 mL stock solution (concentration ~500 µg/mL). Protect from light.

-

Perform serial dilutions of the stock solution with Mobile Phase A to create a calibration curve with at least five concentration points (e.g., 10, 25, 50, 100, 200 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the extract powder.

-

Dissolve in 10.0 mL of Mobile Phase A.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Column Temperature: 30°C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 520 nm

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 70 30 25 70 30 30 95 5 | 35 | 95 | 5 |

-

-

Data Analysis:

-

Run the standard solutions to generate a calibration curve by plotting peak area against concentration. Determine the coefficient of determination (R²), which should be >0.995.

-

Inject the sample solution.

-

Identify the C3G peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Use the regression equation from the calibration curve to calculate the concentration of C3G in the sample solution.

-

Calculate the final concentration in the original powder (e.g., in mg/g).

-

Conclusion

This compound is a well-characterized anthocyanin with significant potential stemming from its potent antioxidant and anti-inflammatory activities. A thorough understanding of its physical and chemical properties, particularly its sensitivity to pH and temperature, is crucial for its effective handling, formulation, and application in research and drug development. Its ability to modulate key inflammatory pathways, such as NF-κB, provides a strong basis for its therapeutic investigation. The standardized analytical methods outlined in this guide serve as a foundation for the accurate and reproducible study of this promising natural compound.

References

cyanidin 3-galactoside IUPAC name and synonyms

An In-depth Technical Guide to Cyanidin 3-Galactoside

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

IUPAC Name: 2-(3,4-dihydroxyphenyl)-3-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5,7-dihydroxychromenylium chloride[1][2]

Synonyms: Idaein chloride, Ideanin, Idein chloride, Cyanidin 3-O-galactoside, Cy3Gal[1][2][3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁ClO₁₁ | |

| Molecular Weight | 484.8 g/mol | |

| Appearance | Dark red/purple powder | |

| Solubility | Highly water-soluble | |

| Stability | Degraded by hydrolysis and/or hydrogenation at temperatures >40°C. |

Quantitative Analysis

Content in Natural Sources

The concentration of this compound varies significantly among different plant sources. The following table summarizes its content in several fruits.

| Food Source | Mean Content (mg/100 g FW) | Range (mg/100 g FW) | References |

| Black chokeberry | 557.67 | 125.63 - 989.70 | |

| Lingonberry, raw | 48.69 | 48.69 | |

| American cranberry | 8.89 | 8.89 | |

| Lowbush blueberry, raw | 7.99 | 3.03 - 14.50 | |

| Highbush blueberry, raw | 5.41 | 1.97 - 11.27 | |

| Apple (Dessert), whole, raw | 0.81 | 0.00 - 3.11 | |

| Gooseberry | 0.005 | 0.00 - 0.02 |

Biological Activity (IC₅₀ Values)

This compound and its aglycone, cyanidin, have been reported to exhibit various biological activities. The following table includes IC₅₀ values from relevant studies. Note: Data for the closely related cyanidin 3-glucoside (C3G) is also included for comparative purposes, as specific IC₅₀ values for this compound are not always available.

| Biological Target/Cell Line | Compound | IC₅₀ Value | Reference |

| Sucrase | This compound & Cyanidin 3-glucoside | 0.50 ± 0.05 mM | |

| α-Amylase | This compound & Cyanidin 3-glucoside | 0.30 ± 0.01 mM | |

| Human Gastric Cancer MKN-45 Cells (48h) | Cyanidin 3-glucoside | ~50 µg/mL | |

| A549 Human Lung Adenocarcinoma Cells | Compound 5 (a thiosemicarbazide derivative) | 10.67 ± 1.53 μM | |

| C6 Rat Glioma Cells | Compound 5 (a thiosemicarbazide derivative) | 4.33 ± 1.04 μM |

Experimental Protocols

Extraction of this compound from Aronia melanocarpa (Chokeberry)

This protocol is based on an optimized ultrasonic extraction method.

Materials:

-

Fresh or frozen Aronia melanocarpa berries

-

70% Ethanol (v/v)

-

Ultrasonic bath

-

Centrifuge

-

Freeze-dryer

Procedure:

-

Mix the Aronia berries with 70% ethanol.

-

Place the mixture in an ultrasonic bath and sonicate under the following optimized conditions:

-

Frequency: 75 kHz

-

Temperature: 18.8 °C

-

Time: 6.0 hours

-

-

After extraction, centrifuge the mixture at 4200 x g for 10 minutes to pellet the solid material.

-

Carefully decant the supernatant.

-

Freeze-dry the supernatant to obtain the crude extract containing this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in fruit extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a Diode Array Detector (DAD) is suitable.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: 0.1% Formic acid in methanol.

-

-

Gradient Program: A linear gradient from 10% to 100% Solvent B over a set time (e.g., 30 minutes) can be effective.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 520 nm.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol containing a small amount of acid (e.g., 1% HCl) to ensure stability. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the crude extract in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Signaling Pathway and Experimental Workflow

Neuroprotective Signaling Pathway of Cyanidin Glycosides

Cyanidin glycosides, including this compound, have been shown to exert neuroprotective effects. One of the proposed mechanisms involves the activation of the Akt signaling pathway, which in turn can lead to an increase in Brain-Derived Neurotrophic Factor (BDNF). This pathway is crucial for neuronal survival, plasticity, and cognitive function.

Caption: Neuroprotective signaling pathway of this compound.

Experimental Workflow for Extraction and Quantification

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from a plant source.

References

- 1. Cyanidin-3-O-Galactoside: A Natural Compound for Brain Health - Solabia Nutrition [solabianutrition.com]

- 2. Determination of Anthocyanins in Cranberry Fruit and Cranberry Fruit Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability Profile of Cyanidin 3-galactoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-galactoside (C3G), an anthocyanin prevalent in a variety of fruits and vegetables, is of significant interest to the scientific community due to its potent antioxidant and anti-inflammatory properties. As a potential therapeutic agent, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for formulation development, bioavailability enhancement, and ensuring efficacy. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. While much of the available quantitative data pertains to the closely related cyanidin 3-glucoside, it serves as a valuable proxy for understanding the behavior of this compound.

Solubility Profile

The solubility of this compound is a critical factor influencing its absorption and bioavailability. As a glycosylated flavonoid, its solubility is dictated by the nature of the solvent, temperature, and pH.

Solubility in Various Solvents

This compound is generally considered a water-soluble compound[1][2]. The galactose moiety enhances its polarity compared to the aglycone, cyanidin. While specific quantitative data for this compound is limited, predictive models and data from its glucoside analogue provide valuable insights.

| Compound | Solvent | Solubility | Reference |

| This compound | Water | Predicted: 0.6 g/L | [3] |

| Cyanidin 3-glucoside | DMSO | ~5 mg/mL | [4] |

| Cyanidin 3-glucoside | Dimethylformamide (DMF) | ~0.1 mg/mL | [4] |

| Cyanidin 3-glucoside | Water | Insoluble | |

| Cyanidin 3-glucoside | Ethanol | Insoluble | |

| Cyanidin 3-glucoside | PBS (pH 7.2) | ~1 mg/mL |

Table 1: Solubility of this compound and Cyanidin 3-glucoside in various solvents.

Experimental Protocol for Solubility Determination

A precise, step-by-step protocol for determining the solubility of anthocyanins like this compound is crucial for reproducible research. The following is a general method that can be adapted for specific laboratory conditions.

Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is influenced by several environmental factors, including pH, temperature, light, and the presence of other chemical compounds. Degradation of anthocyanins typically follows first-order kinetics.

Effect of pH

The pH of the surrounding medium has a profound effect on the structure and, consequently, the stability and color of this compound. In acidic conditions (pH < 3), it exists predominantly in its most stable, red-colored flavylium cation form. As the pH increases, it undergoes structural transformations to the colorless carbinol pseudobase and the blue quinonoidal base, which are more susceptible to degradation.

| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |

| Cyanidin 3-glucoside | 2.0 | 25 | > 8 hours (99% remaining) | |

| Cyanidin 3-glucoside | 7.0 | 25 | < 8 hours | |

| Cyanidin 3-glucoside | 2.0 - 5.0 | 60-100 | Half-life decreases with increasing pH |

Table 2: pH-dependent stability of Cyanidin 3-glucoside.

Effect of Temperature

Elevated temperatures accelerate the degradation of this compound. The degradation rate is also dependent on the pH of the medium.

| Compound | Temperature (°C) | pH | Half-life (t½) | Reference |

| Cyanidin 3-glucoside | 25 | - | 21.7 days | |

| Cyanidin 3-glucosylrutinoside | 80 | - | 32.10 min | |

| Cyanidin 3-rutinoside | 80 | - | 45.69 min | |

| Cyanidin 3-glucoside | 110 | - | Rapid degradation |

Table 3: Thermal degradation of Cyanidin 3-glycosides.

Effect of Light and Oxygen

Exposure to light, particularly UV light, can lead to the degradation of this compound. The presence of oxygen also contributes to its degradation, especially in combination with other factors like elevated temperature and light exposure.

Experimental Protocols for Stability Assessment

pH Stability:

-

Prepare a series of buffer solutions with a range of pH values.

-

Dissolve a known concentration of this compound in each buffer.

-

Store the solutions at a constant temperature in the dark.

-

At regular time intervals, withdraw aliquots and measure the remaining concentration of this compound using HPLC.

-

Plot the concentration versus time to determine the degradation kinetics and half-life at each pH.

Thermal Stability:

-

Prepare solutions of this compound in a buffer of a specific pH.

-

Incubate the solutions at various constant temperatures.

-

At regular time intervals, withdraw aliquots and quantify the remaining this compound concentration by HPLC.

-

Calculate the degradation rate constant and half-life at each temperature.

Workflow for assessing the stability of this compound.

Involvement in Cellular Signaling Pathways

This compound and its analogues have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

Nrf2 Signaling Pathway

Cyanidin 3-glycosides are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of the cellular antioxidant response.

Activation of the Nrf2 pathway by this compound.

NF-κB Signaling Pathway

Cyanidin 3-glycosides can inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses and inflammation, is also modulated by cyanidin 3-glycosides.

Modulation of the MAPK pathway by this compound.

Conclusion

This technical guide provides a detailed overview of the current understanding of the solubility and stability of this compound. While quantitative data for this specific anthocyanin is still emerging, the information available for its close analogue, cyanidin 3-glucoside, offers valuable insights for researchers and drug development professionals. The provided experimental protocols and pathway diagrams serve as practical tools for further investigation and application of this compound in various scientific and therapeutic contexts. Further research is warranted to establish a more comprehensive and specific physicochemical profile of this compound to unlock its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyanidin‐3‐galactoside from Aronia melanocarpa ameliorates silica‐induced pulmonary fibrosis by modulating the TGF‐β/mTOR and NRF2/HO‐1 pathways | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

The Discovery and Scientific Journey of Cyanidin 3-Galactoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin 3-galactoside, a prominent member of the anthocyanin family of plant pigments, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of this compound. It details the initial isolation and characterization, outlines modern experimental protocols for its study, presents quantitative data on its biological activities, and visualizes the key signaling pathways it modulates. This document serves as a comprehensive resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Discovery and Early History

The journey to understand this compound is intrinsically linked to the broader history of anthocyanin research. These water-soluble pigments, responsible for many of the red, purple, and blue colors in plants, were first given their name, "anthokyan," by the German pharmacist Ludwig Clamor Marquart in 1835. However, it was the pioneering work of the Nobel laureate Richard Willstätter in the early 20th century that laid the foundational understanding of their chemical structures.

The first documented isolation and characterization of this compound, also known by the trivial name idaein , is credited to Richard Willstätter and H. Mallison in 1915 . In their seminal paper, "Untersuchungen über die Anthocyane. V. Über den Farbstoff der Preiselbeere" (Investigations on Anthocyanins. V. On the Pigment of the Cranberry), they detailed the extraction of this anthocyanin from cranberries (Vaccinium vitis-idaea), from which the name "idaein" is derived.[1] Their work established the basic chemical nature of the compound as a glycoside of cyanidin. Later, in 1932, it was also identified as the pigment responsible for the color of the copper beech (Fagus sylvatica cultivar).[2]

Physicochemical Properties

This compound is a flavonoid belonging to the anthocyanidin-3-O-glycoside class of organic compounds. Its structure consists of a cyanidin aglycone O-glycosidically linked to a galactose moiety at the C3 position.

| Property | Value |

| Chemical Formula | C21H21O11+ |

| Molar Mass | 449.38 g/mol (cation) |

| IUPAC Name | (2S,4S,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |

| Synonyms | Idaein, Cy3Gal, Cyanidin 3-O-galactoside |

| UV-vis (λmax) | 528 nm (in methanol)[2] |

Natural Occurrence

This compound is widely distributed in the plant kingdom and is a significant contributor to the color of many fruits and berries.

| Plant Source | Concentration of this compound (mg/100g fresh weight) |

| Highbush Blueberry (Vaccinium corymbosum) 'Brigitta' | 28.53[3] |

| Highbush Blueberry (Vaccinium corymbosum) (average) | 24.77[3] |

| Blackberry (Rubus spp.) | 0.40 |

Experimental Protocols

Extraction and Isolation

4.1.1. Historical Method (Based on Willstätter's Era Principles)

-

Maceration: The plant material (e.g., cranberries) was crushed and macerated in an acidic alcoholic solvent, typically methanol or ethanol with a small amount of hydrochloric acid, to stabilize the flavylium cation.

-

Filtration and Concentration: The extract was filtered to remove solid plant material and then concentrated under reduced pressure.

-

Purification: Purification often involved precipitation with lead acetate to remove impurities, followed by regeneration of the anthocyanin from the lead salt. Further purification could be achieved by repeated crystallizations from acidic solutions.

4.1.2. Modern Extraction and Isolation Protocol from Cranberries

This protocol is a composite of modern, validated methods for the extraction and isolation of this compound.

-

Sample Preparation: Freeze-dried cranberry fruit is ground to a fine powder (<60 mesh).

-

Extraction:

-

Weigh approximately 0.250 g of the powdered sample into a 50 mL conical tube.

-

Add 20 mL of extraction solvent (methanol acidified with 0.1% HCl or formic acid).

-

Vortex for 10 seconds, sonicate for 15 minutes, and then shake at 180 rpm for 30 minutes.

-

Centrifuge the mixture at 5000 rpm for 5 minutes.

-

Decant the supernatant into a 25 mL volumetric flask and bring to volume with the extraction solvent.

-

-

Purification (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the extract onto the cartridge.

-

Wash the cartridge with acidified water to remove sugars and organic acids.

-

Elute the anthocyanins with acidified methanol.

-

The eluate can be concentrated under vacuum for further analysis or purification.

-

-

Semi-Preparative HPLC for High-Purity Isolation:

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase A: 5% formic acid in water.

-

Mobile Phase B: 100% methanol or acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to separate the different anthocyanins.

-

Detection: A photodiode array (PDA) detector set at 520 nm.

-

Fractions corresponding to the this compound peak are collected.

-

Characterization and Quantification

4.2.1. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This is a standard method for the quantification of this compound.

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 5% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient might start at 5% B, increase to 25% B over 30 minutes, then to 50% B over 10 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: Monitoring at 520 nm.

-

Quantification: Based on a calibration curve generated using a certified this compound standard.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the unambiguous identification of this compound.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap mass analyzers can be used.

-

Identification: this compound is identified by its specific mass-to-charge ratio (m/z) of 449.1 for the molecular ion [M]+ and its characteristic fragmentation pattern, which includes a fragment at m/z 287.1 corresponding to the cyanidin aglycone.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

The antioxidant capacity of this compound is often assessed using various in vitro assays.

| Assay | IC50 Value (µg/mL) | Source |

| DPPH Radical Scavenging Activity | Varies depending on the study, with some indicating strong activity. For a purified extract with high C3G content, IC50 can be in the range of 30-100 µg/mL. |

Note: IC50 values can vary significantly based on the specific experimental conditions and the purity of the compound.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. For instance, in a study on intestinal epithelial cells, an anthocyanin-rich extract containing a significant amount of this compound demonstrated a recovery index of 29.97% after in vitro digestion, indicating its relative stability and potential bioavailability in the gut.

Signaling Pathways

This compound and other closely related anthocyanins, such as cyanidin 3-glucoside, have been shown to modulate several key intracellular signaling pathways involved in inflammation, cell survival, and apoptosis.

NF-κB Signaling Pathway

Cyanidin glycosides can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of the inflammatory response.

References

The Role of Cyanidin 3-Galactoside in Plant Pigmentation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin 3-O-galactoside (Cy3Gal), also known as idaein, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for a vast array of red, purple, and blue colors observed in plant tissues.[1][2] This pigment is not merely a colorant; it plays a crucial role in plant physiology, including protecting against abiotic stressors like extreme temperatures and regulating light absorption.[3] Its biosynthesis is a complex, multi-step process derived from the general phenylpropanoid pathway, culminating in a specific glycosylation step. The expression of Cy3Gal is tightly regulated at the genetic level by a combination of structural genes encoding biosynthetic enzymes and regulatory genes, primarily transcription factors, which are in turn influenced by developmental cues and environmental stimuli.[3][4] This guide provides an in-depth examination of the biosynthesis, regulation, and function of cyanidin 3-galactoside in plant pigmentation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis of this compound

The formation of Cy3Gal is an extension of the general flavonoid biosynthesis pathway, which begins with the amino acid L-phenylalanine. This pathway involves a series of enzymatic reactions catalyzed by a well-characterized enzyme complex.

-

Phenylpropanoid Pathway Initiation : The pathway starts when Phenylalanine Ammonia Lyase (PAL) converts L-phenylalanine to cinnamic acid. Subsequent hydroxylations and ligations produce 4-coumaroyl-CoA.

-

Flavonoid Skeleton Formation : Chalcone Synthase (CHS), a key enzyme, catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone Isomerase (CHI) then converts this to the flavanone naringenin.

-

Core Anthocyanidin Synthesis : Naringenin is hydroxylated by Flavanone 3-Hydroxylase (F3H) to produce dihydrokaempferol. For cyanidin synthesis, the B-ring of dihydrokaempferol is further hydroxylated by Flavonoid 3'-Hydroxylase (F3'H) to yield dihydroquercetin. Dihydroflavonol 4-Reductase (DFR) reduces dihydroquercetin to leucocyanidin. Finally, Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX), oxidizes leucocyanidin to form the unstable colored aglycone, cyanidin.

-

Glycosylation : The final, stabilizing step is glycosylation. The enzyme UDP-galactose:cyanidin galactosyltransferase (UCGalT), a type of UDP-sugar:flavonoid 3-O-glycosyltransferase (UFGT), transfers a galactose moiety from UDP-galactose to the 3-hydroxyl group of the cyanidin C-ring, forming the stable pigment, cyanidin 3-O-galactoside. This glycosylation step is critical as it significantly enhances the stability of the anthocyanidin molecule.

Genetic Regulation of Biosynthesis

The accumulation of Cy3Gal is meticulously controlled at the transcriptional level. This regulation involves two main classes of genes:

-

Structural Genes : These genes encode the enzymes directly involved in the biosynthetic pathway (e.g., CHS, DFR, ANS, UFGT). Their coordinated expression is essential for pigment production.

-

Regulatory Genes : These genes encode transcription factors that control the spatial and temporal expression of the structural genes. The primary regulatory mechanism in most plants is the MBW complex, a protein complex formed by transcription factors from three families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.

The MBW complex binds to the promoter regions of late biosynthetic genes (e.g., DFR, ANS, UFGT), thereby activating their transcription and leading to anthocyanin production. This entire regulatory network is sensitive to both internal developmental signals (e.g., hormones like abscisic acid) and external environmental factors, such as light intensity and temperature, which can significantly influence the final pigment concentration.

References

- 1. Cyanidin-3-O-Galactoside: A Natural Compound for Brain Health - Solabia Nutrition [solabianutrition.com]

- 2. Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

preliminary in-vitro studies on cyanidin 3-galactoside

An In-Depth Technical Guide to Preliminary In-Vitro Studies on Cyanidin 3-Galactoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-O-galactoside (Cy3Gal) is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the red, purple, and blue pigmentation in many fruits and vegetables.[1] Found abundantly in natural sources like apples, berries, and chokeberries, Cy3Gal is noted for its significant bioactive properties.[1] As a glycoside of cyanidin, it exhibits a range of physiological functions confirmed through numerous in-vitro studies, including antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective capacities.[1][2]

This technical guide provides a comprehensive overview of the preliminary in-vitro research on Cy3Gal. It is designed to serve as a foundational resource for researchers and professionals in drug development by summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways.

Note on Analogs: Much of the in-vitro research in this class of compounds has been conducted on Cyanidin 3-O-glucoside (C3G), a structurally similar anthocyanin. Due to the close relationship and analogous bioactivities, data from C3G studies are included where specific Cy3Gal data is limited, and are clearly identified as such.

Biological Activities and Quantitative Data

Antioxidant Activity

Cy3Gal demonstrates potent antioxidant properties by scavenging free radicals, which is a key mechanism in mitigating oxidative stress. In-vitro studies consistently show its high efficacy in various antioxidant assays. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of Cy3Gal has been found to be among the highest when compared to other flavonoids like myricetin 3-galactoside and quercetin 3-galactoside.

| Assay Type | Compound | Result | Key Finding | Source |

| DPPH Radical Scavenging | Cy3Gal | Highest activity among tested flavonoids | Superior hydrogen-donating ability compared to other galactosides. | |

| FRAP (Ferric Reducing Antioxidant Power) | Cy3Gal | Higher than Pg3Glu, Mv3Glu, Pt3Glu, Pn3Glu, Dp3Glu | Strong capacity to reduce ferric iron. Slightly lower than Cy3Glu. | |

| Direct Radical Scavenging | C3G | Efficient scavenger of H₂O₂, -O₂, OH· | Directly interacts with and neutralizes various reactive oxygen species. |

Anticancer Effects

The anticancer potential of cyanidin glycosides has been demonstrated across various cancer cell lines. The mechanisms primarily involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation.

| Cell Line | Compound | Concentration | Effect | Source |

| MCF-7 (Breast Cancer) | C3G | IC50 (Not specified) | Dose-dependent cytotoxicity; induced apoptosis in >51.5% of cells. | |

| HS578T (Breast Cancer) | C3G | 10 µM, 30 µM | Dose-dependent increase in apoptosis; G2/M cell cycle arrest. | |

| MDA-MB-453 (Breast Cancer) | C3G | Not specified | Decreased cell viability in a dose-dependent manner. | |

| Caco-2 (Colon Carcinoma) | C3G | Not specified | Inhibition of cell proliferation. | |

| MKN-45 (Gastric Cancer) | C3G | Not specified | Induced apoptosis and arrested cell cycle in G2/M phase. |

Anti-Inflammatory Activity

Cyanidin glycosides exert anti-inflammatory effects primarily by modulating key signaling pathways like NF-κB (nuclear factor-kappa B), which regulates the expression of pro-inflammatory cytokines.

| Cell Model | Compound | Treatment | Key Effect | Source |

| Caco-2 (Intestinal Epithelial Cells) | C3G | Pre-treatment before TNF-α stimulation | Dose-dependently reduced TNF-α and IL-8 gene expression; inhibited NF-κB nuclear translocation. | |

| Caco-2 / HUVEC Co-culture | C3G | Pre-treatment of Caco-2 before TNF-α | Inhibited endothelial activation (reduced E-selectin, VCAM-1) and leukocyte adhesion in HUVECs. | |

| RAW 264.7 (Macrophages) | C3G | Treatment after LPS stimulation | Downregulated TNF-α, IL-1β, and NO expression. |

Neuroprotective Effects

In-vitro models of neurodegenerative diseases have shown that cyanidin glycosides can protect neurons from damage and toxicity.

| Cell Model | Compound | Challenge | Key Effect | Source |

| SH-SY5Y (Human Neuroblastoma) | C3G | Amyloid beta (Aβ) oligomer toxicity | Reduced neuronal death (apoptosis and necrosis); inhibited Aβ aggregation. | |

| SH-SY5Y (Human Neuroblastoma) | Cyanidin (aglycone) | MPP+ induced toxicity | Rescued cell viability to 83.3% at 30 µM; reduced apoptosis from 46.3% to 15.4%. | |

| Rat Primary Cortical Neurons | C3G | Oxygen-glucose deprivation (OGD) | Prevented membrane damage and preserved mitochondrial function in a dose-dependent manner. |

Key Signaling Pathways

The bioactivities of this compound and its analogs are underpinned by their ability to modulate critical intracellular signaling pathways.

Anti-Inflammatory Signaling (NF-κB Pathway)

The NF-κB pathway is a central regulator of inflammation. Under inflammatory stimuli like TNF-α, the IKK complex is activated, leading to the phosphorylation and degradation of IκBα. This releases the p65 subunit of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cyanidin-3-glucoside (C3G) has been shown to inhibit this pathway, primarily by preventing the activation of the IKK complex.

References

An In-depth Technical Guide to Cyanidin-3-Galactoside in Aronia melanocarpa (Chokeberries)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aronia melanocarpa, commonly known as black chokeberry, has garnered significant attention within the scientific community due to its exceptionally high content of polyphenolic compounds, particularly anthocyanins. Among these, cyanidin-3-O-galactoside stands out as the predominant anthocyanin, contributing significantly to the berry's deep purple-black coloration and its potent antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the cyanidin-3-galactoside content in Aronia melanocarpa, detailing quantitative data, experimental protocols for its extraction and analysis, and insights into its biological activities through various signaling pathways.

Quantitative Content of Cyanidin-3-Galactoside

The concentration of cyanidin-3-galactoside in Aronia melanocarpa can vary depending on factors such as cultivar, growing conditions, harvest time, and the extraction method employed. The following tables summarize quantitative data from various studies, offering a comparative look at the reported values in different forms of chokeberry products and extracts.

Table 1: Cyanidin-3-Galactoside Content in Aronia melanocarpa Berries and Extracts

| Sample Type | Cyanidin-3-Galactoside Content | Reference |

| Fresh Berries | 4.0 ± 0.1 mg/g (fresh basis) | [3][4] |

| Fresh Berries | 1.01–1.20 mg/g (fresh basis) | [3] |

| Fresh Berries | 4.10–4.40 mg/g | |

| 70% Ethanol Extract | 58.97 mg/g of dry extract | |

| Purified Anthocyanin Fraction | 735.33 mg/g of dry extract | |

| Ultrasonic Extract | 13.21 mg/g | |

| Conventional Juice Extract | 10.01 mg/g | |

| Lyophilized Extract | 2408 mg/100 g |

Table 2: Relative Percentage of Cyanidin-3-Galactoside Among Total Anthocyanins in Aronia melanocarpa

| Extraction Method | Cyanidin-3-Galactoside (% of Total Anthocyanins) | Reference |

| Batch Extraction (Acidified Water) | 38.8% | |

| Integrated Extraction-Adsorption | 45.7% | |

| Not Specified | >60% | |

| Column Chromatography | 82.2% |

Experimental Protocols

Accurate quantification of cyanidin-3-galactoside is paramount for research and development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. Below are detailed experimental protocols for extraction and HPLC analysis as cited in the literature.

Extraction of Cyanidin-3-Galactoside

a) Ultrasonic-Assisted Extraction

-

Sample Preparation: Freeze-dried Aronia melanocarpa fruits are ground into a fine powder.

-

Extraction Solvent: 70% ethanol is a commonly used solvent.

-

Procedure:

-

Mix the powdered aronia fruits with the 70% ethanol solvent.

-

Subject the mixture to ultrasonic extraction. Optimal conditions have been reported as 75 kHz frequency, at a temperature of 18.8 °C for a duration of 6.0 hours.

-

Centrifuge the resulting extract at 4200 x g for 10 minutes to pellet solid debris.

-

Collect the supernatant and, if necessary, freeze-dry for concentration and storage.

-

b) Acidified Methanol Extraction

-

Sample Preparation: Freeze-dried and pulverized Aronia berries.

-

Extraction Solvent: Methanol containing 0.1% Trifluoroacetic Acid (TFA) or 0.5% v/v TFA. The acidic conditions are crucial for maintaining the stability of anthocyanins in their flavylium cation form.

-

Procedure:

-

For isolation of major anthocyanins, extraction with methanol containing TFA is performed.

-

For quantitative extraction from different fruit parts, manual peeling can be done to separate peels from flesh and seeds. Both fractions are then subjected to three successive extractions with acidified methanol in an ultrasonic bath.

-

c) Integrated Extraction-Adsorption from Pomace

-

Sample Preparation: Dried Aronia melanocarpa skin waste (pomace) from juice production.

-

Extraction Solvent: Acidified water (0.1% v/v HCl).

-

Procedure:

-

A batch extraction can be performed at 60 °C for 3 hours with a biomass-to-solvent ratio of 1:16.

-

An integrated extraction-adsorption process can also be employed, circulating the acidified water through the pomace and a solid-phase extraction (SPE) resin column for 3 hours.

-

After extraction, the SPE column is washed with acidified water to remove sugars, followed by ethyl acetate to elute non-anthocyanin phenolics.

-

The anthocyanins are then recovered from the resin by eluting with acidified ethanol (0.1% v/v HCl).

-

Quantification by High-Performance Liquid Chromatography (HPLC)

a) HPLC Method 1

-

Instrumentation: HPLC system (e.g., Surveyor, Thermo Finnigan).

-

Column: C18 column (4.6 × 150 mm, 5 µm, e.g., Luna, Phenomenex).

-

Column Temperature: 25 °C.

-

Flow Rate: 1.0 mL/min.

-

Mobile Phase:

-

Solvent A: Water with 1% formic acid.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0–2 min: 0% B

-

2–10 min: 0–100% B

-

10–12 min: 100–70% B

-

12–15 min: 70–0% B

-

-

Detection: Diode-Array Detection (DAD), with detection at 520 nm for anthocyanins.

b) HPLC Method 2

-

Instrumentation: HPLC system (e.g., Agilent 1200 UHPLC) with DAD.

-

Column: C18 column (2.1 × 150 mm, 5 µm particle size, e.g., Eclipse XDB) with a pre-column.

-

Column Temperature: 25 °C.

-

Flow Rate: 1.0 mL/min.

-

Mobile Phase:

-

Solvent A: Water with 0.5% TFA.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0 min: 5% B

-

0–20 min: Linear increase to 20% B

-

20–23 min: Linear increase to 100% B

-

23–24 min: Hold at 100% B

-

24–25 min: Linear decrease to 5% B

-

25–30 min: Hold at 5% B

-

-

Detection: 520 nm.

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for Cyanidin-3-Galactoside Extraction and Analysis.

Signaling Pathways

The biological activities of cyanidin-3-galactoside are attributed to its influence on various cellular signaling pathways. While the specific effects can be cell-type dependent, the following diagrams illustrate some of the key pathways modulated by cyanidin and its glycosides, which are relevant to its antioxidant, anti-inflammatory, and anti-diabetic properties.

Caption: Cyanidin-3-Galactoside's Role in the Nrf2-Mediated Antioxidant Pathway.

Caption: Inhibition of the NF-κB Inflammatory Pathway by Cyanidin-3-Galactoside.

Caption: Cyanidin-3-Galactoside's Influence on the Insulin Signaling Pathway.

Conclusion

Aronia melanocarpa is an exceptionally rich source of cyanidin-3-galactoside, a potent bioactive compound with significant potential for applications in the pharmaceutical and nutraceutical industries. This guide has provided a consolidated resource on its quantitative analysis, with detailed protocols for its extraction and quantification. The illustrated signaling pathways offer a foundational understanding of the molecular mechanisms underlying its health-promoting effects. Further research into the clinical efficacy and bioavailability of cyanidin-3-galactoside from Aronia melanocarpa is warranted to fully realize its therapeutic potential.

References

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cyanidin 3-Galactoside

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin 3-galactoside is a prominent anthocyanin found in a variety of fruits and berries, such as aronia berries, cranberries, and lingonberries.[1][2][3] As a potent antioxidant, the accurate quantification of this compound is crucial for quality control in the food and beverage industry, as well as for research in pharmacology and natural product chemistry. This document provides a detailed high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound in various sample matrices.

Principle

This method utilizes reverse-phase HPLC with a C18 column to separate this compound from other components in a sample extract. The separation is achieved through a gradient elution using an acidified aqueous mobile phase and an organic mobile phase. Detection is performed using a UV-Vis or photodiode array (PDA) detector at a wavelength of 520 nm, which is the maximum absorbance for this compound and other anthocyanins.[4][5] Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental

Equipment and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance.

-

pH meter.

-

Vortex mixer.

-

Centrifuge.

-

Syringe filters (0.2 or 0.45 µm).

-

HPLC vials.

Reagents and Standards

-

This compound certified reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid (or Trifluoroacetic acid, HPLC grade).

-

Water (HPLC grade or ultrapure).

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min, 0% B; 2-10 min, 0-100% B; 10-12 min, 100-70% B; 12-15 min, 70-0% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 520 nm |

Note: The gradient profile may need to be optimized depending on the specific sample matrix and the presence of interfering compounds.

Protocols

Standard Preparation

-

Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in an appropriate volume of acidified methanol (e.g., methanol with 1% formic acid) to obtain a stock solution of a specific concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase A to achieve a range of concentrations suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation (from Plant Material)

-

Extraction: Homogenize a known weight of the plant material (e.g., 1 gram of dried and ground berries) with a suitable volume of acidified organic solvent (e.g., 10 mL of 70% ethanol containing 1% formic acid).

-

Sonication/Shaking: Sonicate or shake the mixture for a defined period (e.g., 30-60 minutes) to enhance the extraction efficiency.

-

Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the solid residue from the supernatant.

-

Filtration: Filter the supernatant through a 0.2 or 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with mobile phase A to bring the concentration of this compound within the linear range of the calibration curve.

Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas for this compound. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample extracts into the HPLC system and record the peak area for the this compound peak.

-

Quantification: Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve. The concentration in the original sample can then be calculated considering the initial sample weight and any dilution factors.

System Suitability and Method Validation

To ensure the reliability of the results, the HPLC method should be validated for parameters such as:

-

Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.

-

Precision: The relative standard deviation (RSD) for replicate injections of a standard should be ≤ 2%.

-

Accuracy: Determined by spike and recovery experiments, with recovery typically expected to be within 95-105%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio.

Quantitative Data Summary

The following table presents a summary of quantitative data for this compound found in Aronia berries from a study utilizing an optimized ultrasonic extraction process.

| Extraction Method | This compound Content (mg/g of extract) |

| Conventional Juice Extraction | 10.01 |

| Optimized Ultrasonic Extraction | 13.01 - 13.21 |

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows for the HPLC analysis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Anthocyanins in Cranberry Fruit and Cranberry Fruit Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 5. cuk.elsevierpure.com [cuk.elsevierpure.com]

Application Notes and Protocols for the Isolation and Purification of Cyanidin 3-Galactoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-galactoside (C3G) is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in many fruits and vegetables.[1] Found in high concentrations in sources like chokeberries (Aronia melanocarpa), bilberries, and red-skinned apples, C3G is garnering significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and potential neuroprotective properties.[1][2] As a bioactive compound, C3G is a compelling candidate for the development of functional foods, nutraceuticals, and novel therapeutic agents. Its ability to cross the blood-brain barrier further enhances its potential in addressing neurological health.[2]

This document provides detailed protocols for the isolation and purification of this compound from natural sources, tailored for researchers and professionals in drug development. It includes a summary of quantitative data from various extraction and purification methodologies, comprehensive experimental procedures, and visual workflows to facilitate experimental design and execution.

Data Presentation: Quantitative Analysis of this compound Extraction and Purification

The yield and purity of isolated this compound are highly dependent on the plant source and the extraction and purification methods employed. The following table summarizes quantitative data from various studies to provide a comparative overview.

| Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |

| Aronia melanocarpa (Chokeberry) | Ultrasonic Extraction (70% ethanol, 75 kHz, 18.8°C, 6h) | Not specified in detail, fewer purification steps suggested | 13.21 mg/g | Not specified, but extract showed high antioxidant activity | [3] |

| Aronia melanocarpa (Chokeberry) | Conventional Juice Extraction | Not specified in detail | 10.01 mg/g | Not specified | |

| Black Rice | Methanol acidified with 1.0 N HCl (85:15, v/v), sonication | Preparative Liquid Chromatography/Flash Chromatography | 25.5 mg from 30g of black rice | 99.0% | |

| Blue Honeysuckle Fruit | Not specified in detail (crude extract) | High-Speed Counter-Current Chromatography (HSCCC) | 22.8 mg from 100 mg of crude extract | 98.1% |

Experimental Protocols

The following protocols provide a detailed methodology for the isolation and purification of this compound, synthesized from established methods.

Protocol 1: Ultrasonic-Assisted Extraction from Aronia melanocarpa

This protocol is optimized for high-yield extraction of C3G from chokeberries.

Materials and Reagents:

-

Fresh or frozen Aronia melanocarpa berries

-

70% Ethanol (v/v)

-

Deionized water

-

Ultrasonic bath or probe sonicator

-

Centrifuge and centrifuge tubes

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

-

Freeze-dryer (lyophilizer)

Procedure:

-

Sample Preparation: Weigh a known amount of fresh or frozen Aronia melanocarpa berries. If frozen, allow them to thaw partially at room temperature.

-

Homogenization: Homogenize the berries with 70% ethanol in a blender or with a mortar and pestle. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

-

Ultrasonic Extraction: Place the homogenate in a beaker and immerse it in an ultrasonic bath. Perform the extraction under the following optimized conditions:

-

Frequency: 75 kHz

-

Temperature: 18.8°C

-

Duration: 6 hours

-

-

Centrifugation: After extraction, transfer the mixture to centrifuge tubes and centrifuge at 4,200 x g for 10 minutes to pellet the solid plant material.

-

Filtration: Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining fine particles.

-

Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 40°C to remove the ethanol.

-

Lyophilization: Freeze the concentrated aqueous extract and lyophilize it to obtain a dry powder of the crude C3G extract.

-

Storage: Store the dried extract at -20°C in a desiccator to prevent degradation.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE) and Preparative HPLC

This protocol describes a two-step purification process to obtain high-purity C3G from the crude extract.

Part A: Solid-Phase Extraction (SPE) for Initial Cleanup

Materials and Reagents:

-

Crude C3G extract

-

C18 SPE cartridges

-

Methanol

-

Acidified water (e.g., water with 0.1% formic acid)

-

Acidified methanol (e.g., methanol with 0.1% formic acid)

-

SPE manifold

Procedure:

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water through it.

-

Sample Loading: Dissolve the crude extract in a minimal amount of acidified water and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with acidified water to remove sugars and other polar impurities.

-

Elution: Elute the anthocyanins, including C3G, from the cartridge using acidified methanol.

-

Drying: Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a rotary evaporator at low temperature.

Part B: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

Materials and Reagents:

-

Partially purified C3G extract from SPE